molecular formula C19H32O4 B14238984 Butyl heptyl cyclohex-1-ene-1,2-dicarboxylate CAS No. 318277-16-6

Butyl heptyl cyclohex-1-ene-1,2-dicarboxylate

Cat. No.: B14238984
CAS No.: 318277-16-6
M. Wt: 324.5 g/mol
InChI Key: NQBDRWHBEPQTMW-UHFFFAOYSA-N
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Description

Butyl heptyl cyclohex-1-ene-1,2-dicarboxylate is an organic compound with a complex structure that includes a cyclohexene ring and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl heptyl cyclohex-1-ene-1,2-dicarboxylate typically involves the esterification of cyclohex-1-ene-1,2-dicarboxylic acid with butanol and heptanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Butyl heptyl cyclohex-1-ene-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butyl heptyl cyclohex-1-ene-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of butyl heptyl cyclohex-1-ene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological targets. The cyclohexene ring provides structural stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Butyl cyclohex-3-ene-1-carboxylate
  • Heptyl cyclohex-3-ene-1-carboxylate
  • Cyclohex-1-ene-1,2-dicarboxylic acid

Uniqueness

Butyl heptyl cyclohex-1-ene-1,2-dicarboxylate is unique due to the presence of both butyl and heptyl ester groups, which confer distinct chemical and physical properties. This dual ester functionality allows for a broader range of chemical reactions and applications compared to similar compounds .

Properties

CAS No.

318277-16-6

Molecular Formula

C19H32O4

Molecular Weight

324.5 g/mol

IUPAC Name

1-O-butyl 2-O-heptyl cyclohexene-1,2-dicarboxylate

InChI

InChI=1S/C19H32O4/c1-3-5-7-8-11-15-23-19(21)17-13-10-9-12-16(17)18(20)22-14-6-4-2/h3-15H2,1-2H3

InChI Key

NQBDRWHBEPQTMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=C(CCCC1)C(=O)OCCCC

Origin of Product

United States

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